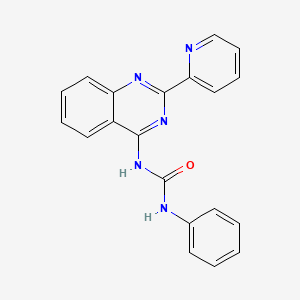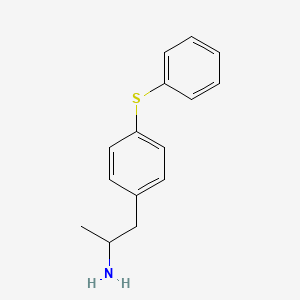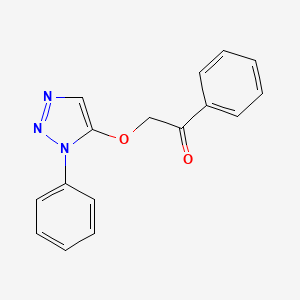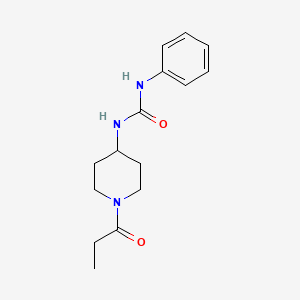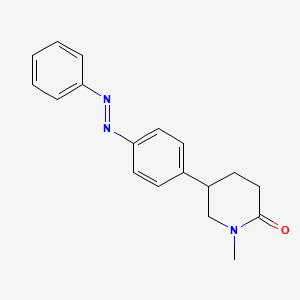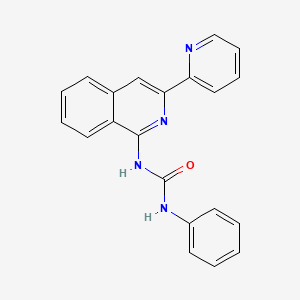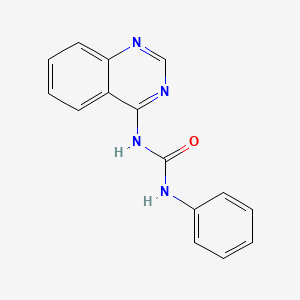
1-Phenyl-3-(quinazolin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-フェニル-3-(キナゾリン-4-イル)尿素は、キナゾリン誘導体のクラスに属する化合物です。 キナゾリン誘導体は、抗癌剤、抗菌剤、抗真菌剤、抗炎症剤など、幅広い生物活性で知られています 。特にこの化合物は、そのユニークな化学構造と特性により、さまざまな科学研究用途で潜在力を示しています。
2. 製法
合成経路と反応条件
1-フェニル-3-(キナゾリン-4-イル)尿素の合成は、通常、キナゾリン誘導体とフェニルイソシアネートの反応によって行われます。 一般的な方法には、次の手順が含まれます :
出発物質: 2-アミノベンゾニトリルとフェニルイソシアネート。
反応条件: 反応は、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの適切な溶媒中で、高温(約100〜150°C)で行われます。
触媒: パラジウムやニッケルなどの遷移金属触媒は、反応効率を向上させるために使用できます。
精製: 生成物は、再結晶またはカラムクロマトグラフィーなどの手法を用いて精製されます。
工業生産方法
1-フェニル-3-(キナゾリン-4-イル)尿素の工業生産では、同様の合成経路が使用される場合がありますが、規模が大きくなります。 連続フロー反応器と自動システムの使用により、生産プロセスの効率と収率を向上させることができます .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-(quinazolin-4-yl)urea typically involves the reaction of quinazoline derivatives with phenyl isocyanate. One common method includes the following steps :
Starting Materials: 2-aminobenzonitrile and phenyl isocyanate.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 100-150°C).
Catalysts: Transition metal catalysts like palladium or nickel can be used to enhance the reaction efficiency.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process .
化学反応の分析
反応の種類
1-フェニル-3-(キナゾリン-4-イル)尿素は、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いて酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を用いて行うことができます。
一般的な試薬と条件
酸化: 過酸化水素、m-クロロ過安息香酸。
還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換: アミン、チオール、ハロゲン化物などのさまざまな求核剤。
生成される主な生成物
これらの反応で生成される主な生成物は、使用する特定の試薬と条件によって異なります。 たとえば、酸化によってキナゾリンN-オキシドが生成される場合があり、還元によってキナゾリンアミンが生成される場合があります .
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 癌細胞の増殖に関与する特定の酵素や経路を阻害する能力のために、抗癌剤としての可能性が調査されています。
医学: 細菌感染症や真菌感染症の治療における潜在的な使用が検討されています。
産業: ポリマーやコーティングなどの特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Medicine: Explored for its potential use in the treatment of bacterial and fungal infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
1-フェニル-3-(キナゾリン-4-イル)尿素の作用機序は、特定の分子標的と経路との相互作用を伴います :
分子標的: この化合物は、細胞シグナル伝達や増殖において重要な役割を果たすチロシンキナーゼなどの酵素を標的にします。
関与する経路: これらの酵素を阻害することにより、この化合物は癌細胞の増殖と生存を促進するシグナル伝達経路を阻害できます。
類似化合物との比較
1-フェニル-3-(キナゾリン-4-イル)尿素は、他の類似化合物と比較して、その独自性を強調することができます :
類似化合物: 1-(4-置換フェニル)-3-(4-オキソ-2-メチル-4H-キナゾリン-3-イル)-尿素、1-[2-(6-ニトロ-4-オキソ-2-フェニル-4H-キナゾリン-3-イル)-エチル]-3-フェニル-尿素。
独自性: 1-フェニル-3-(キナゾリン-4-イル)尿素におけるフェニル基とキナゾリン基の存在は、さまざまな研究用途において貴重な化合物となる、ユニークな化学的および生物学的特性を与えています。
特性
分子式 |
C15H12N4O |
|---|---|
分子量 |
264.28 g/mol |
IUPAC名 |
1-phenyl-3-quinazolin-4-ylurea |
InChI |
InChI=1S/C15H12N4O/c20-15(18-11-6-2-1-3-7-11)19-14-12-8-4-5-9-13(12)16-10-17-14/h1-10H,(H2,16,17,18,19,20) |
InChIキー |
IYKBZJSFOBYNTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


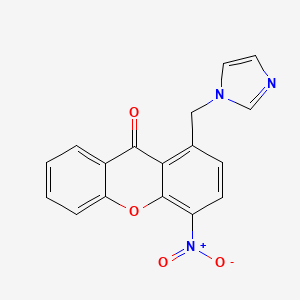
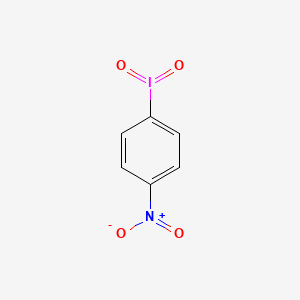


![1-Morpholin-4-yl-benzo[f]chromen-3-one](/img/structure/B10840404.png)
![1-Methoxy-6-phenyl-6H-benzo[c]chromen-8-ylamine](/img/structure/B10840415.png)
